2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chlorophenoxy group and a dimethylamino-methylpyrimidinyl moiety.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been studied for their interaction with various biological targets
Mode of Action
Based on the structure and functional groups present in the compound, it can be hypothesized that it may interact with its targets through hydrogen bond interactions, electrostatic interactions, and π–π stacking interactions . These interactions could potentially alter the function of the target, leading to changes at the cellular level.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways
Pharmacokinetics
The compound’s solubility in water and its molecular weight suggest that it could potentially be absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability is currently unknown and would require further investigation.
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and ionic strength can affect the compound’s interaction with its targets and its overall stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with 4-(dimethylamino)-6-methylpyrimidine-2-methanol under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, including its pharmacological properties and mechanisms of action.
Industry: The compound can be used in the development of new materials, agrochemicals, or other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorophenoxy derivatives and pyrimidine-based molecules. Examples include:
- 2-methyl-4-chlorophenoxyacetic acid
- 4-chlorophenoxyacetic acid
- 4-(dimethylamino)-6-methylpyrimidine derivatives
Uniqueness
What sets 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-11-8-15(21(2)3)20-14(19-11)9-18-16(22)10-23-13-6-4-12(17)5-7-13/h4-8H,9-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHHEBFPDFPEHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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